molecular formula C12H14ClN3O B8751714 4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2h-benzimidazol-2-one CAS No. 783368-08-1

4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2h-benzimidazol-2-one

Cat. No. B8751714
CAS RN: 783368-08-1
M. Wt: 251.71 g/mol
InChI Key: NFYOBQLGMCKJID-UHFFFAOYSA-N
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Description

4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2h-benzimidazol-2-one is a useful research compound. Its molecular formula is C12H14ClN3O and its molecular weight is 251.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2h-benzimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2h-benzimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

783368-08-1

Product Name

4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2h-benzimidazol-2-one

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

7-chloro-3-piperidin-4-yl-1H-benzimidazol-2-one

InChI

InChI=1S/C12H14ClN3O/c13-9-2-1-3-10-11(9)15-12(17)16(10)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2,(H,15,17)

InChI Key

NFYOBQLGMCKJID-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C(=CC=C3)Cl)NC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-6-chlorobenzoic acid Sodium triacetoxyborohydride (3.09 g, 14.6 mmol) was added to a solution of 2-amino-6-chlorobenzoic acid (1.00 g, 5.83 mmol) and N-(t-butoxycarbonyl)-4-piperidone (2.32 g, 11.7 mmol) in dichloroethane (20 mL) at room temperature. After 5 h, the reaction was quenched with saturated aqueous ammonium chloride. This mixture was separated and extracted with ethyl acetate (3×). After drying over sodium sulfate, the solution was filtered and evaporated to give the crude product. This was purified by chromatorgraphy (silica gel, 0 to 15% methanol in methylene chloride gradient elution), which gave the title compound contaminated with some ketone starting material (3.60 g). MS 335.1 (M+1).
Name
2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-6-chlorobenzoic acid Sodium triacetoxyborohydride
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

tert-butyl 4-(4-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxylate from Step B (2.17 g, <6.17 mmol) was dissolved in dichloromethane (10 mL) and trifluoacetic acid (5 mL) was added at room temperature. After 5h, additional trifluoacetic acid (5 mL) was added and the reaction stirred overnight. To this solution was added 2.0 M ammonia in methanol, the mixture was filtered and the volatiles removed in vacuo. The crude product was purified by chromatorgraphy (silica gel, 1 to 25% methanol containing 1% NH3 in methylene chloride gradient elution), which gave the title compound (1.12 g). MS 352.2 (M+1).
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

tert-butyl 4-(4-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxylate from Step B (2.17 g, <6.17 mmol) was dissolved in dichloromethane (10 mL) and trifluoacetic acid (5 mL) was added at room temperature. After 5 h, additional trifluoacetic acid (5 mL) was added and the reaction stirred overnight. To this solution was added 2.0 M ammonia in methanol, the mixture was filtered and the volatiles removed in vacuo. The crude product was purified by chromatography (silica gel, 1 to 25% methanol containing 1% NH3 in methylene chloride gradient elution), which gave the title compound (1.12 g). MS 352.2 (M+1).
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
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